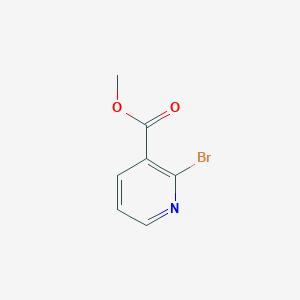

Methyl 2-bromonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFKXWNTXTTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493142 | |

| Record name | Methyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52718-95-3 | |

| Record name | Methyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Bromonicotinate from 2-Chloronicotinic Acid

Abstract: This guide provides a detailed, two-step synthetic pathway for the preparation of methyl 2-bromonicotinate, a valuable building block in pharmaceutical and agrochemical research.[1] The synthesis begins with the esterification of commercially available 2-chloronicotinic acid to its corresponding methyl ester, followed by a robust halogen exchange (Halex) reaction to yield the final product. This document offers an in-depth analysis of the reaction mechanisms, optimization of process parameters, and detailed experimental protocols designed for reproducibility and scalability. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom at the 2-position of the pyridine ring, makes it an ideal precursor for introducing diverse functional groups through various cross-coupling and nucleophilic substitution reactions.[1] This versatility has led to its application in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery, as well as in the creation of advanced agrochemicals and materials.[1] The efficient and scalable synthesis of this compound is therefore of critical importance to the scientific research community.

Overall Synthetic Strategy

The conversion of 2-chloronicotinic acid to this compound is most effectively achieved through a two-step sequence. This strategy circumvents the challenges associated with the direct bromination of nicotinic acid derivatives, which often leads to issues with regioselectivity and yield.

The chosen pathway involves:

-

Esterification: Conversion of the carboxylic acid moiety of 2-chloronicotinic acid into a methyl ester. This step protects the acidic proton and increases the solubility of the intermediate in organic solvents, facilitating the subsequent reaction.

-

Halogen Exchange (Halex): Substitution of the chlorine atom at the 2-position with a bromine atom. This transformation is accomplished via a copper-catalyzed Finkelstein-type reaction, which is well-suited for heteroaromatic systems.

The overall workflow is depicted below:

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-bromonicotinate

This guide provides a comprehensive technical overview for the synthesis of methyl 2-bromonicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Intended for researchers, medicinal chemists, and professionals in drug development, this document details a reliable two-step synthetic pathway starting from the readily available 2-aminonicotinic acid. The protocol is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound whose structure is a cornerstone in the synthesis of a wide array of complex organic molecules. The presence of a bromine atom at the 2-position of the pyridine ring enhances its reactivity, making it an ideal precursor for various cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in constructing carbon-carbon bonds.[2] This reactivity profile allows for the strategic introduction of diverse functional groups, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and agrochemicals.[2][3]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from 2-aminonicotinic acid is most effectively achieved through a two-step process. This pathway leverages two robust and well-understood named reactions: the Sandmeyer reaction for the introduction of the bromine atom, followed by a Fischer esterification to yield the final methyl ester. This approach is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high yields and purity achievable for each step.

Caption: Overall synthetic workflow for this compound.

Part 1: The Sandmeyer Reaction - Synthesis of 2-Bromonicotinic Acid

The initial step involves the conversion of the primary aromatic amine of 2-aminonicotinic acid into a bromine substituent via the Sandmeyer reaction. This transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.

Causality Behind Experimental Choices

The Sandmeyer reaction is a cornerstone of aromatic chemistry for its ability to introduce a wide range of functional groups that are not accessible through direct substitution methods. The choice of a copper(I) salt as a catalyst is crucial, as it facilitates the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.

Experimental Protocol: Sandmeyer Bromination

Materials:

-

2-Aminonicotinic acid

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a well-ventilated fume hood, a suspension of 2-aminonicotinic acid in a 48% aqueous solution of hydrobromic acid is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in deionized water is then added dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 60-70 °C for approximately one hour, or until the evolution of nitrogen ceases, to drive the reaction to completion.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the resulting precipitate is collected by vacuum filtration.

-

The crude 2-bromonicotinic acid is washed with cold deionized water to remove any inorganic salts and then dried under vacuum.

Part 2: Fischer Esterification - Synthesis of this compound

The second and final step is the conversion of the carboxylic acid group of 2-bromonicotinic acid into a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices

Fischer esterification is a classic and cost-effective method for producing esters. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Bromonicotinic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: 2-bromonicotinic acid is dissolved in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in ethyl acetate and carefully neutralized by washing with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

-

The organic layer is separated and washed with brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value |

| Appearance | White to off-white solid or colorless to yellow liquid |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Melting Point | 32-37 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (dd, 1H), 8.20 (dd, 1H), 7.30 (dd, 1H), 3.95 (s, 3H) |

| Purity (by GC) | ≥98% |

Note: Spectroscopic data should be compared with reference spectra for confirmation.

Visualization of Reaction Mechanisms

Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction.

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer esterification.

Conclusion

The described two-step synthesis of this compound from 2-aminonicotinic acid represents a robust and efficient method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions of the Sandmeyer bromination and the Fischer esterification, researchers can achieve high yields and purity of the final product. This guide provides the necessary technical details and theoretical understanding to empower scientists in their synthetic endeavors, ultimately facilitating the discovery and development of new chemical entities with potential applications in medicine and agriculture.

References

-

LookChem. 2-Bromo-3-pyridinecarboxylic acid methyl ester. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. [Link]

-

ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. [Link]

-

Chemdad. 2-Bromo-3-pyridinecarboxylic acid methyl ester. [Link]

- Google Patents.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. Catalytic Sandmeyer Bromination. [Link]

-

ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

-

Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title - Senior Application Scientist]

Introduction

Methyl 2-bromonicotinate is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its utility stems from the strategic placement of the bromine atom and the methyl ester group on the pyridine ring, which allows for diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules.

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectral data of this compound. Moving beyond a simple data sheet, this guide delves into the theoretical underpinnings of the observed chemical shifts, offers field-proven experimental protocols for data acquisition, and presents the information in a clear, accessible format for researchers.

Molecular Structure and Carbon Environments

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the C2 position and a methyl ester group at the C3 position.[2][3][4] This substitution pattern results in seven unique carbon environments, each giving rise to a distinct signal in the ¹³C NMR spectrum.

Molecular Structure of this compound with Carbon Numbering

Caption: Structure of this compound with IUPAC numbering.

Theoretical ¹³C NMR Spectral Data and Interpretation

While an experimental spectrum provides definitive data, a theoretical prediction based on established principles of NMR spectroscopy offers valuable insight into the expected chemical shifts. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carbonyl group of the methyl ester, as well as the "heavy atom effect" of bromine, are the primary determinants of the carbon chemical shifts in this compound.[5]

The chemical shifts of substituted pyridines can be estimated by considering the substituent effects on the parent pyridine ring.[6][7][8] The bromine atom at the C2 position is expected to have a significant impact on the chemical shift of the directly attached carbon (C2). The heavy atom effect of bromine typically causes a shielding effect (upfield shift) on the ipso-carbon compared to what would be expected based on electronegativity alone.[5] The methyl ester group at C3 will deshield the attached C3 and influence the other ring carbons through inductive and resonance effects.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~140-145 | Directly attached to the electronegative nitrogen and bromine. The heavy atom effect of bromine will cause a slight upfield shift compared to other C-X carbons. |

| C3 | ~125-130 | Attached to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| C4 | ~138-142 | Influenced by the electron-withdrawing nature of the adjacent nitrogen and the resonance effect of the ester group. |

| C5 | ~122-127 | Expected to be the most shielded of the ring carbons due to its position relative to the substituents. |

| C6 | ~150-155 | Alpha to the ring nitrogen, leading to a significant downfield shift. |

| C=O | ~165-170 | Typical chemical shift for an ester carbonyl carbon. |

| O-CH₃ | ~52-56 | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of acquisition parameters. The following protocol provides a robust methodology for the analysis of this compound.

Sample Preparation

-

Analyte Preparation: Weigh approximately 50-100 mg of this compound.[9] The use of a higher concentration is recommended for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio compared to ¹H.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and its residual peak is well-characterized.[9][10][11]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is often sufficient for referencing.[12]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumental Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

¹³C NMR Acquisition Workflow

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled pulse sequences for good sensitivity.[13] |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Encompasses the typical chemical shift range for organic molecules.[12][14] |

| Number of Scans (NS) | ≥ 1024 | A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[14] |

| Relaxation Delay (D1) | 2.0 seconds | A longer relaxation delay ensures more complete relaxation of the carbon nuclei, leading to more reliable signal intensities, although not strictly quantitative.[13] |

| Acquisition Time (AQ) | ~1.0-4.0 seconds | A longer acquisition time provides better resolution.[13][15] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the interplay of substituent effects on the pyridine ring, researchers can confidently assign the observed signals and verify the identity and purity of their samples. The experimental protocols outlined in this guide offer a standardized approach to obtaining high-quality spectral data, which is a critical step in the rigorous characterization of compounds destined for drug development and other advanced applications.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 655–663. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 755-763. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Gawinecki, R., Kucybała, R., & Ośmiałowski, B. (2018). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(11), 2971. [Link]

-

University of Missouri-Columbia, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

-

EPFL. (n.d.). 13C NMR. [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 52718-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 52718-95-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | 52718-95-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. epfl.ch [epfl.ch]

- 15. books.rsc.org [books.rsc.org]

FTIR Spectrum Analysis of Methyl 2-bromonicotinate: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Methyl 2-bromonicotinate is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, containing a substituted pyridine ring and an ester functional group, provides a rich landscape for spectroscopic characterization. This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We delve into the theoretical basis for its vibrational modes, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provide a detailed interpretation of the resulting spectrum. This document is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and structural elucidation of heterocyclic compounds.

Introduction: The Molecular Context

This compound (C₇H₆BrNO₂) is a derivative of nicotinic acid (Vitamin B3), featuring a bromine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring.[1] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block in medicinal chemistry for creating more complex, biologically active molecules.[1]

FTIR spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. By measuring the absorption of infrared radiation, we can identify the specific functional groups present, providing a molecular "fingerprint" that is unique to the compound's structure.[3] This guide explains the causal links between the molecular structure of this compound and the features of its infrared spectrum, providing an authoritative framework for its analysis.

Theoretical Framework: Predicting Vibrational Modes

A molecule's FTIR spectrum is governed by its degrees of vibrational freedom. For a non-linear molecule, the number of normal vibrational modes can be calculated using the formula 3N - 6, where N is the number of atoms.[4][5] this compound has 17 atoms (7 Carbon, 6 Hydrogen, 1 Bromine, 1 Nitrogen, 2 Oxygen), resulting in:

3(17) - 6 = 45 normal modes of vibration.

These vibrations correspond to the stretching and bending of specific bonds within the molecule's key functional groups:

-

Pyridine Ring: Aromatic C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations.

-

Ester Group: A strong C=O (carbonyl) stretching vibration and two C-O stretching vibrations.

-

Methyl Group: Symmetric and asymmetric C-H stretching and bending vibrations.

-

Bromo Substituent: A C-Br stretching vibration.

Understanding where to expect these absorption bands is the first step in accurate spectral interpretation.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred sampling technique for rapid, non-destructive analysis of solid and liquid samples with minimal preparation.[6][7][8] It relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for obtaining high-quality spectra of neat substances.[8][9]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two or Thermo Fisher Nicolet iS5) is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for atmospheric H₂O and CO₂ as well as any intrinsic instrumental signals, ensuring they are subtracted from the final sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of this compound powder or liquid onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning:

-

After acquisition, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Process the collected spectrum using the instrument's software, which automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. jetir.org [jetir.org]

- 4. Molecular vibration - Wikipedia [en.wikipedia.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mt.com [mt.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Nicotinates

The pyridine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The targeted synthesis of 2-substituted nicotinic acid derivatives, such as those derived from Methyl 2-bromonicotinate, is of paramount importance for the construction of complex molecular architectures with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This guide provides a detailed examination of the critical parameters and a field-proven protocol for the successful Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like this compound.

First, an active Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.[1][3] This is followed by transmetalation, where an organoboron species (activated by a base) transfers its organic group to the palladium center.[5][6] Finally, reductive elimination from the Pd(II) complex yields the desired 2-substituted methyl nicotinate product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters and Optimization for this compound

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters. The electronic properties of the pyridine ring and the presence of the methyl ester group necessitate a nuanced approach.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaromatic couplings.[7][8]

-

Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources when used in conjunction with a suitable phosphine ligand.[9]

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics like pyridines, bulky and electron-rich phosphine ligands are often superior.[10][11][12] Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in these contexts.[11] The use of N-heterocyclic carbene (NHC) ligands has also gained prominence.[5]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[5][13] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[9][13][14] The choice of base is critical when working with this compound, as a base that is too strong could potentially hydrolyze the ester functionality.

| Base | Strength | Typical Conditions | Considerations for this compound |

| K₂CO₃ | Moderate | Aqueous/organic solvent mixtures | A common and often effective choice. Less likely to cause ester hydrolysis compared to stronger bases. |

| Cs₂CO₃ | Strong | Anhydrous organic solvents (e.g., dioxane, toluene) | Often provides higher yields, but the risk of ester hydrolysis should be considered, especially at elevated temperatures. |

| K₃PO₄ | Strong | Anhydrous organic solvents | A strong base that can be very effective, but again, compatibility with the ester group must be evaluated. |

| KF | Mild | Anhydrous conditions | Can be used for substrates with base-labile functional groups.[9] The fluoride ion is thought to play a unique role in activating the boronic acid.[13] |

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the chosen base. Common solvent systems include:

-

Toluene/Water or Dioxane/Water: Biphasic systems are frequently used, particularly with inorganic bases like K₂CO₃.[2]

-

Anhydrous Dioxane, Toluene, or THF: These are often employed with stronger, more soluble bases like Cs₂CO₃ or K₃PO₄.[2]

It is imperative to thoroughly degas all solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for different boronic acid coupling partners.

Figure 2: A step-by-step workflow for the Suzuki coupling reaction.

Materials and Reagents

| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |

| This compound | 216.03 | 1.0 | 216 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg |

| K₂CO₃ | 138.21 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | 4 mL |

| Water | - | - | 1 mL |

Step-by-Step Procedure

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

-

Degas the 1,4-dioxane and water by sparging with argon or nitrogen for at least 20 minutes.

-

Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[10]2. Poor quality of reagents (e.g., wet boronic acid).3. Ineffective base.4. Catalyst inhibition by the pyridine nitrogen.[10][11] | 1. Ensure thorough degassing of solvents and use of an inert atmosphere.[10]2. Use fresh, high-purity reagents. Consider using a boronic ester for improved stability.[11]3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄).4. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[10][11] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to the formation of Pd(II) species that promote homocoupling.[1][10]2. Non-optimal reaction temperature. | 1. Rigorously exclude oxygen from the reaction.[10]2. Lower the reaction temperature. |

| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water, especially with certain bases.[10]2. Prolonged reaction times at high temperatures. | 1. Use anhydrous conditions if possible. Consider using a boronic ester (e.g., pinacol ester), which is more stable towards hydrolysis.[11]2. Optimize the reaction time and temperature. |

| Hydrolysis of the Methyl Ester | 1. Use of a strong base at elevated temperatures.2. Extended reaction times. | 1. Use a milder base such as K₂CO₃ or KF.2. If a stronger base is necessary, try to lower the reaction temperature and shorten the reaction time. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable 2-aryl nicotinates. Success in this transformation is contingent upon a rational selection of the catalyst system, base, and solvent, with careful attention to anhydrous and oxygen-free conditions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to navigate the intricacies of this important reaction and to accelerate the discovery and development of novel chemical entities.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). ResearchGate. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2018). ResearchGate. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

The Strategic Synthesis of Methyl 2-Aminonicotinate Derivatives: A Detailed Guide to the Buchwald-Hartwig Amination of Methyl 2-Bromonicotinate

Introduction: The Significance of 2-Aminonicotinate Scaffolds in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 2-aminonicotinates are of particular importance, serving as critical building blocks for a wide array of biologically active molecules.[1] These compounds are integral to the synthesis of therapeutics targeting a range of conditions, from neurological disorders to inflammatory diseases.[2] The efficient and versatile synthesis of these intermediates is therefore a paramount concern for medicinal chemists and process development scientists.

The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of carbon-nitrogen (C-N) bonds, offering a mild and highly adaptable alternative to traditional methods like nucleophilic aromatic substitution.[3][4] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance, making it particularly well-suited for the synthesis of complex molecules.[5]

This comprehensive guide provides a deep dive into the application of the Buchwald-Hartwig amination for the synthesis of methyl 2-aminonicotinate derivatives from methyl 2-bromonicotinate. We will explore the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss key considerations for optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

Key Reaction Parameters: A Comparative Overview

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the methyl ester and the potential for the pyridine nitrogen to coordinate to the palladium catalyst are key challenges to consider.[7]

| Parameter | Recommended Options | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Both are common and effective Pd(0) sources. Pd₂(dba)₃ is often preferred for its air stability. |

| Ligand | BINAP, Xantphos, dppf | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, and for preventing catalyst inhibition by the pyridine nitrogen.[7] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[5] K₂CO₃ and Cs₂CO₃ are milder alternatives. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene is a common choice for its ability to azeotropically remove water. |

| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle to completion. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. It is important to note that optimization may be necessary for different amine substrates.

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Materials:

-

This compound

-

Amine of choice

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 2-aminonicotinate derivative.

Data Presentation: Representative Yields for Amination of 2-Bromopyridines

While specific data for the amination of this compound is limited in the literature, the following table provides representative yields for the Buchwald-Hartwig amination of closely related 2-bromopyridines, which can serve as a useful guide for expected outcomes.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98[3] |

| Piperidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 95[3] |

| n-Butylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 75[3] |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60-70 (estimated) |

| Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~60[8] |

Conclusion and Future Outlook

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of methyl 2-aminonicotinate derivatives from this compound. The success of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of the 2-pyridyl substrate. The protocol and data presented in this guide provide a solid foundation for researchers to efficiently synthesize these valuable building blocks for drug discovery and development. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this important transformation.

References

-

Jie Jack Li, Zhi Wang, Lorna H. Mitchell, et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem. 2007, 72 (9), pp 3606–3607. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Saeed K. Kashani, Jacob E. Jessiman, Stephen G. Newman. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination - Advantages and Limitations. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-aminonicotinate | 14667-47-1 [chemicalbook.com]

- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-Bromonicotinate with Terminal Alkynes

Introduction: The Strategic Importance of 2-Alkynylnicotinates

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1][2] This reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3]

This guide focuses on a specific, high-value application of this reaction: the coupling of methyl 2-bromonicotinate with a diverse array of terminal alkynes. The resulting products, methyl 2-alkynylnicotinates, are versatile intermediates in medicinal chemistry and materials science. The pyridine core is a prevalent motif in pharmaceuticals, and the introduction of an alkynyl substituent at the 2-position opens up a plethora of possibilities for further molecular elaboration, including cyclization reactions and the construction of rigid molecular scaffolds. The electron-deficient nature of the pyridine ring in this compound presents unique considerations for reaction optimization, which will be addressed herein.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring both successful execution and a deeper understanding of the reaction's intricacies.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[4] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism involves two interconnected catalytic cycles:

-

The Palladium Cycle: This cycle is responsible for the C-C bond formation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex.

-

Reductive Elimination: The desired 2-alkynylnicotinate product is formed, and the Pd(0) catalyst is regenerated.

-

-

The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.

-

A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[4][5] This can be advantageous in cases where the presence of copper leads to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Figure 1. The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound with terminal alkynes. Both a standard palladium/copper co-catalyzed procedure and a copper-free alternative are presented.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Solvent and Reagent Addition: Add anhydrous DMF or THF (5-10 mL per mmol of this compound) via syringe, followed by triethylamine (2.0-3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 2-alkynylnicotinate.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling or when copper contamination of the final product is a concern.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos, SPhos)

-

An appropriate base (e.g., triethylamine, diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., THF, toluene, or dioxane)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, stir the palladium(II) acetate and the phosphine ligand in the reaction solvent for 15-20 minutes to pre-form the active Pd(0) species.

-

Reaction Setup: In the main reaction flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the anhydrous solvent.

-

Reagent Addition: Add the base (2.0-3.0 equiv.) to the reaction mixture, followed by the pre-formed catalyst solution.

-

Reaction Monitoring: Heat the reaction to the desired temperature (often higher than the copper-catalyzed version, e.g., 80-110 °C) and monitor by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various 2-halopyridine derivatives, providing a valuable reference for adapting the protocols to specific terminal alkynes. While specific data for this compound is limited in readily available literature, the conditions for structurally similar substrates, such as 2-amino-3-bromopyridines, offer a strong predictive framework.[6]

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [6] |

| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 94 | [6] |

| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 95 | [6] |

| 4 | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [6] |

| 5 | 3-Hydroxy-3-methyl-1-butyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 88 | [6] |

| 6 | Trimethylsilylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72 | [6] |

Note: The data in this table is based on the coupling with 2-amino-3-bromopyridine as a representative substrate. Yields for this compound may vary.

Application Notes and Troubleshooting

Substrate Scope and Limitations

The Sonogashira coupling of this compound is generally tolerant of a wide range of functional groups on the terminal alkyne, including ethers, esters, alcohols, and even some nitrogen-containing groups. Both aromatic and aliphatic alkynes are viable coupling partners. However, highly acidic protons elsewhere in the molecule may interfere with the reaction.

The electron-withdrawing nature of the ester and the pyridine nitrogen in this compound can influence its reactivity. While this generally enhances the rate of oxidative addition, it can also make the product more susceptible to nucleophilic attack under certain conditions.

Catalyst, Ligand, and Base Selection

-

Catalyst: Standard palladium sources like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are often effective.[4] For more challenging couplings, or in copper-free systems, using a Pd(0) source like Pd₂(dba)₃ or generating the active catalyst in situ from Pd(OAc)₂ with a suitable ligand is recommended.[7]

-

Ligand: Triphenylphosphine is a common and cost-effective choice. However, for less reactive alkynes or in copper-free systems, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can significantly improve reaction rates and yields.[7]

-

Base: An amine base like triethylamine or diisopropylethylamine is typically used.[6] The base not only facilitates the deprotonation of the alkyne but can also serve as a solvent. Inorganic bases like Cs₂CO₃ or K₂CO₃ can also be employed, particularly in copper-free protocols.

Common Issues and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents | - Use a fresh batch of catalyst or pre-activate it.- Ensure all glassware is oven-dried and solvents are anhydrous.- Choose a solvent in which all components are soluble at the reaction temperature. |

| Formation of alkyne homocoupling (Glaser) product | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and maintain an inert atmosphere.- Reduce the loading of the copper co-catalyst.- Switch to a copper-free protocol. |

| Decomposition of starting material or product | - Reaction temperature is too high- Prolonged reaction time | - Lower the reaction temperature and monitor the reaction closely.- Stop the reaction as soon as the starting material is consumed (by TLC). |

| Difficulty in product purification | - Catalyst residues- Amine salt byproducts | - Filter the crude reaction mixture through a short plug of silica gel or Celite® before concentration.- Perform an aqueous work-up to remove water-soluble salts. |

Figure 2. A logical workflow for executing and troubleshooting the Sonogashira coupling of this compound.

References

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

-

Couture, D. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14197-14208. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Doucet, H., & Hierso, J. C. (2007). Palladium‐Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.

-

Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7574-7591. [Link]

-

Wikipedia. (2024). Sonogashira coupling. [Link]

-

Liang, B., et al. (2005). A General and Efficient Method for the Synthesis of Aryl-2-methyl-3-butyn-2-ols from Aryl Bromides via Conventional and Decarboxylative Copper-Free Sonogashira Coupling Reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]

-

Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 2-bromonicotinate

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving Methyl 2-bromonicotinate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the electron-deficient nature of its pyridine core, which is activated for substitution at the C-2 position. This document details the underlying reaction mechanisms, provides validated, step-by-step protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles, and offers practical insights into experimental design, optimization, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in the synthesis of diverse 2-substituted nicotinate derivatives.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic starting material. Its structure features a pyridine ring rendered electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the C-3 methoxycarbonyl group. This electronic profile makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[1][2][3] With a bromine atom—a competent leaving group—pre-installed at the highly activated C-2 position, the molecule is primed for facile displacement by a wide array of nucleophiles.

The resulting 2-substituted nicotinic acid derivatives are prevalent scaffolds in numerous biologically active compounds, including anti-inflammatory agents, enzyme inhibitors, and novel therapeutics targeting the central nervous system.[4][5][6][7] The ability to controllably introduce diverse functionalities at this position via SNAr chemistry makes this compound an invaluable tool for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.[7]

The SNAr Reaction Mechanism: An In-Depth Look

The nucleophilic aromatic substitution on the pyridine ring of this compound does not proceed via SN1 or SN2 pathways, which are common for alkyl halides.[8][9] Instead, it follows a two-step addition-elimination mechanism.[8][10]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-2 position. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[1][2] The result is a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11] The stability of this complex is the key to the reaction's feasibility. For attack at the C-2 position, the negative charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that is not possible with attack at the C-3 position.[1][2][12]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group. This elimination step regenerates the stable aromatic π-system, driving the reaction to completion.

Caption: Figure 1: SNAr Mechanism on this compound.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for the SNAr reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. Key stages include careful reagent preparation, controlled reaction execution, appropriate work-up to isolate the crude product, and final purification.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of Methyl 2-ethoxynicotinate (O-Nucleophile)

This protocol describes the substitution of the 2-bromo group with an ethoxide nucleophile. The use of ethanol as both the reagent source and solvent is a practical and green approach.[13]

-

Rationale: Sodium ethoxide is a strong nucleophile. Using ethanol as the solvent ensures high reactant concentration and simplifies the procedure. Heating is required to overcome the activation energy. Microwave heating can significantly shorten reaction times but conventional heating is also effective.[13]

-

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Sodium metal (1.1 equiv)

-

Anhydrous Ethanol (sufficient volume for dissolution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Under an inert atmosphere, carefully add sodium metal in small pieces to a flask containing anhydrous ethanol at 0 °C. Allow all the sodium to react to form a solution of sodium ethoxide.

-

Add this compound to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

-

Cool the mixture to room temperature.

-

Carefully neutralize the excess base with a few drops of acetic acid.

-

-

Work-up & Purification:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-ethoxynicotinate.

-

Protocol 2: Synthesis of Methyl 2-(morpholino)nicotinate (N-Nucleophile)

This protocol details the reaction with a common secondary amine, morpholine. Such reactions are fundamental in medicinal chemistry.

-

Rationale: Many amine nucleophiles are sufficiently strong to not require a separate base. Using the amine in excess can serve as both the nucleophile and the base to neutralize the HBr byproduct.[10] A polar aprotic solvent like DMSO or NMP is ideal as it effectively solvates cations but not the neutral amine nucleophile, preserving its reactivity.[14]

-

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Morpholine (2.5 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv, optional but recommended)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Sealed reaction vial or flask with a stirrer

-

Heating block or oil bath

-

-

Procedure:

-

To a reaction vial, add this compound, potassium carbonate (if used), and the solvent (DMSO).

-

Add morpholine to the mixture.

-

Seal the vial and heat the reaction to 100-120 °C for 8-16 hours.

-

Monitor the reaction progress by TLC or LCMS.

-

Once complete, cool the reaction to room temperature.

-

-

Work-up & Purification:

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired product.

-

Protocol 3: Synthesis of Methyl 2-(phenylthio)nicotinate (S-Nucleophile)

This protocol outlines the synthesis of an aryl thioether, a common moiety in bioactive molecules.

-

Rationale: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[15] A moderately strong base like potassium carbonate is sufficient to generate the thiolate in situ without causing hydrolysis of the ester.[14] DMF is a suitable polar aprotic solvent for this transformation.

-

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

Potassium carbonate (K₂CO₃, 1.5 equiv)

-

Dimethylformamide (DMF)

-

Reaction flask with stirrer

-

Heating block or oil bath

-

-

Procedure:

-

In a flask, suspend potassium carbonate in DMF.

-

Add thiophenol to the suspension and stir for 15 minutes at room temperature to form the potassium thiophenolate salt.

-

Add this compound to the mixture.

-

Heat the reaction to 80 °C for 3-5 hours.

-

Monitor the reaction by TLC or LCMS until completion.

-

Cool the mixture to room temperature.

-

-

Work-up & Purification:

-

Pour the reaction mixture into ice-water to precipitate the product.

-

If an oil forms, extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then brine to remove DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting solid or oil by recrystallization or silica gel column chromatography.

-

Summary of Reaction Conditions

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table provides a comparative summary of typical conditions for the SNAr of this compound.

| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |

| Oxygen | Ethanol | Na (to form NaOEt) | Ethanol | 70-80 | 75-90 | Solvent can also be the reagent source.[13] |

| Nitrogen | Piperidine | K₂CO₃ or excess amine | DMSO, NMP, Dioxane | 100-140 | 80-95 | Higher temperatures often needed for less nucleophilic amines. |

| Sulfur | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25-80 | 85-98 | Thiolates are highly reactive, often allowing for lower temperatures.[14] |

| Carbon | Malononitrile | NaH | THF, DMF | 60-100 | 60-80 | Requires a strong, non-nucleophilic base to form the carbanion. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient activation of the pyridine ring. 2. Nucleophile is too weak or sterically hindered. 3. Temperature is too low. 4. Ineffective leaving group (not an issue for bromide).[12] | 1. Consider adding a Lewis acid catalyst to further activate the ring.[16][17] 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for thiols/alcohols). 3. Increase the reaction temperature in increments of 10-20 °C. |

| Side Reaction: Ester Hydrolysis | Reaction conditions are too basic, especially in the presence of water. | Use an anhydrous, non-nucleophilic base (e.g., Cs₂CO₃, DBU). Ensure all reagents and solvents are dry. |

| Multiple Products Observed | 1. Reaction with solvent. 2. N vs. S alkylation for certain nucleophiles (e.g., thiourea). 3. Competing reaction at C-4 or C-6 (less likely for 2-bromo). | 1. Choose an inert solvent (e.g., dioxane, toluene). 2. Modify reaction conditions (base, solvent) to favor the desired selectivity. |

| Starting Material Recovered | Reaction has not reached completion. | Increase reaction time, temperature, or the equivalents of the nucleophile/base. |

Conclusion